Hexylcaine

概要

説明

ヘキシルカイン塩酸塩は、シクレインまたはオズモカインとしても知られており、短時間作用型の局所麻酔薬です。主に表面塗布、浸潤、または神経ブロックに使用されます。 ヘキシルカイン塩酸塩は、ナトリウムチャネル伝導を阻害することにより作用し、神経伝導の瞬間的なブロックを引き起こします .

準備方法

ヘキシルカイン塩酸塩は、一連の化学反応を経て合成されます。合成経路には、1-アミノ-2-プロパノールとシクロヘキサノンとの還元的アミノ化が含まれ、1-シクロヘキシルアミノ-2-プロパノールが生成されます。 この中間体は、次いでベンゾイルクロリドで処理されてエステルを形成し、ヘキシルカイン塩酸塩の合成が完了します .

化学反応の分析

ヘキシルカイン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: ヘキシルカイン塩酸塩は、特定の条件下で酸化されてさまざまな生成物を形成することができます。

還元: この化合物は、対応するアミンに還元することができます。

置換: ヘキシルカイン塩酸塩は置換反応を起こす可能性があり、特に求核置換反応では、エステル基が他の求核剤と置換される可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ヘキシルカイン塩酸塩は、次のような多くの科学研究に応用されています。

化学: 局所麻酔薬のメカニズムとそのナトリウムチャネルとの相互作用を研究するためのモデル化合物として使用されます。

生物学: ヘキシルカイン塩酸塩は、局所麻酔薬が神経伝導と細胞プロセスに与える影響を理解するための研究に使用されます。

医学: 局所麻酔を必要とするさまざまな医療手順における潜在的な使用について研究されています。

科学的研究の応用

Pharmacological Properties

Hexylcaine belongs to the ester class of local anesthetics and functions primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This mechanism prevents the generation of action potentials, thereby blocking nerve conduction . Its pharmacodynamics include:

- Mechanism of Action : Inhibition of sodium channel activity, leading to a transient block of nerve conduction.

- Duration of Action : Typically shorter than some other local anesthetics, with a half-life of less than 10 minutes .

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives .

Clinical Applications

This compound is utilized in various clinical settings due to its effectiveness as a local anesthetic. Below are some notable applications:

- Surface Anesthesia : Used for minor surgical procedures where topical anesthesia is required.

- Infiltration Anesthesia : Effective for localized pain relief during surgical interventions.

- Nerve Blocks : Employed in regional anesthesia techniques to manage pain during and after surgical procedures .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical practice:

- Management of Pruritic Dermatoses : A study evaluated the antipruritic effect of a 5% this compound preparation in 56 patients with pruritic dermatoses. The results indicated significant relief from itching, demonstrating this compound's utility beyond traditional anesthetic applications .

- Comparison with Other Anesthetics : In a comparative study involving 1,732 administrations, this compound was evaluated alongside procaine and lidocaine. The findings suggested that this compound provided comparable or superior efficacy with lower tissue irritation rates .

- Spinal Anesthesia : Research conducted by Beyer and others highlighted this compound's effectiveness in spinal anesthesia, establishing its low toxicity and favorable therapeutic index compared to other anesthetics .

Data Table: Comparative Efficacy of Local Anesthetics

| Anesthetic | Duration of Action | Tissue Irritation | Clinical Use Cases |

|---|---|---|---|

| This compound | Short (<10 min) | Low | Surface anesthesia, nerve blocks |

| Procaine | Moderate (30 min) | Moderate | Infiltration anesthesia |

| Lidocaine | Moderate (60 min) | Low | Topical anesthesia, nerve blocks |

作用機序

ヘキシルカイン塩酸塩は、主に末梢神経の神経細胞膜にある電位依存性ナトリウムチャネルを介したナトリウム流入を阻害することにより作用します。ナトリウムの流入が遮断されると、活動電位が発生せず、信号伝達は阻害されます。 レセプター部位は、ナトリウムチャネルの細胞質(内側)部分にあると考えられています .

類似化合物の比較

ヘキシルカイン塩酸塩は、リドカイン、プロカイン、ベンゾカインなどの他の局所麻酔薬と類似しています。短時間作用とナトリウムチャネルの特異的な阻害においてユニークです。以下は、類似化合物との比較です。

リドカイン: 作用時間が長く、さまざまな種類の麻酔に使用されます。

プロカイン: リドカインに比べて作用時間は短いですが、ヘキシルカイン塩酸塩よりも長いです。

ヘキシルカイン塩酸塩は、ナトリウムチャネルの特異的な阻害と短時間作用という点でユニークであり、迅速な発症と短時間作用の麻酔を必要とする手順に適しています。

類似化合物との比較

Hexylcaine hydrochloride is similar to other local anesthetics, such as lidocaine, procaine, and benzocaine. it is unique in its short duration of action and specific inhibition of sodium channels. Here is a comparison with similar compounds:

Lidocaine: Longer duration of action and used for various types of anesthesia.

Procaine: Shorter duration of action compared to lidocaine but longer than this compound hydrochloride.

Benzocaine: Primarily used for topical anesthesia and has a different chemical structure compared to this compound hydrochloride

This compound hydrochloride’s uniqueness lies in its specific inhibition of sodium channels and its short duration of action, making it suitable for procedures requiring quick onset and short-lasting anesthesia.

生物活性

Hexylcaine, also known as cyclaine or osmocaine, is a short-acting local anesthetic that primarily functions by inhibiting sodium channel conduction in neuronal cell membranes. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and associated research findings.

This compound acts by blocking voltage-gated sodium channels in peripheral nerves. This inhibition prevents the influx of sodium ions, essential for the generation of action potentials in neurons. Consequently, nerve conduction is temporarily disrupted, leading to localized anesthesia. The receptor site for this compound is located at the cytoplasmic portion of the sodium channel, which is crucial for its anesthetic effects .

Pharmacokinetics

- Elimination Half-Life : Less than 10 minutes

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives

- Absorption and Distribution : Specific data on absorption and volume of distribution are not available. However, it is known to cross the blood-brain barrier .

Clinical Applications

This compound has been utilized for various medical procedures requiring localized anesthesia. Its applications include:

- Surface Anesthesia : For minor surgical procedures.

- Infiltration Anesthesia : Administered directly into tissues.

- Nerve Blocks : Used to anesthetize specific nerves during surgery.

Despite its effectiveness, this compound has been withdrawn from the U.S. market due to safety concerns and adverse effects associated with overdose .

Adverse Effects

Overdose of this compound can lead to significant adverse effects, including:

- Headache

- Tinnitus

- Numbness and tingling around the mouth and tongue

- Convulsions

- Respiratory failure

- Decreased cardiac function .

Comparative Studies

Several studies have compared this compound with other local anesthetics such as procaine and lidocaine. A notable study highlighted that this compound demonstrated comparable tissue irritation profiles when compared to these alternatives. This suggests that while it may be effective, the choice of local anesthetic should consider potential irritation and patient-specific factors .

Table 1: Comparative Study of Local Anesthetics

| Anesthetic | Tissue Irritation Score | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | Moderate | Short | Surface anesthesia, nerve blocks |

| Procaine | Low | Short | Dental procedures |

| Lidocaine | Low | Intermediate | Wide range of surgical procedures |

Case Studies

A recent clinical evaluation assessed a 5% this compound preparation for its antipruritic effects in patients with pruritic dermatoses. The study involved 56 cases over six months, demonstrating promising results in alleviating itching without significant side effects . Additionally, another study focused on chronic anxiety disorders following acute non-allergic reactions to procaine penicillin, indirectly providing insights into patient responses to local anesthetics like this compound .

特性

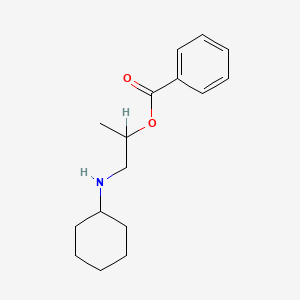

IUPAC Name |

1-(cyclohexylamino)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKMKYDWHYZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-76-3 (hydrochloride) | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047863 | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.71e-03 g/L | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hexyl caine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-77-4 | |

| Record name | Hexylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511IU0826Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178.5 | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。